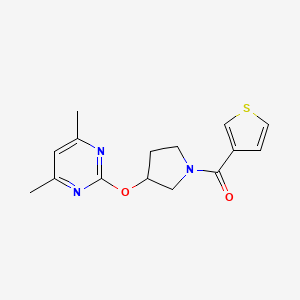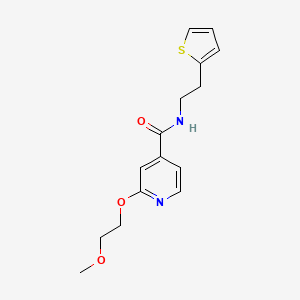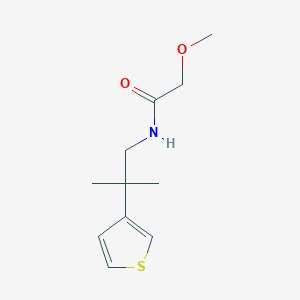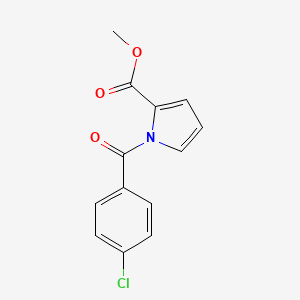![molecular formula C15H19N5O2S2 B2696589 2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide CAS No. 898436-13-0](/img/structure/B2696589.png)
2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 5-arylsulfanyltetrazoles with hydrogen peroxide in acetic acid . The oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole by hydrogen peroxide in acetic acid can yield 5-[(4-methyl-phenyl)sulfinyl]-1-phenyl-1H-tetrazole . The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C .Molecular Structure Analysis
The molecular structure of similar compounds like imidazole contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The reaction of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide can yield 5-[(4-methyl-phenyl)sulfinyl]-1-phenyl-1H-tetrazole . The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “2-[(4-Methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide” include a molecular formula of C15H16N2O3S2, an average mass of 336.429 Da, and a monoisotopic mass of 336.060242 Da .科学的研究の応用
Glutaminase Inhibition
The compound's analogs have been synthesized and evaluated for their potential as glutaminase inhibitors, which could be beneficial in cancer therapy. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have demonstrated potent inhibition of kidney-type glutaminase (GLS), indicating a therapeutic potential in controlling the growth of lymphoma cells both in vitro and in vivo due to their improved solubility and pharmacological profiles (Shukla et al., 2012).
Antimicrobial Activity
Compounds containing the thiadiazolyl motif have been synthesized and tested for their antimicrobial properties. Certain derivatives have shown promising antimicrobial activities, suggesting their potential use in treating bacterial infections. For example, thiazolidinone, thiazoline, and thiophene derivatives synthesized from a key intermediate demonstrated significant antimicrobial properties against various bacterial strains (Gouda et al., 2010).
Antiproliferative Activity
Research on the antiproliferative effects of thiadiazole derivatives has shown promising results against tumor cells. For instance, the evaluation of 2-(monohalogenophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles revealed significant antiproliferative activity in various cancer cell lines, attributed to decreased DNA synthesis without inducing apoptosis (Juszczak et al., 2008).
Anticonvulsant and Antiproliferative Agents
The design and synthesis of new 1,3,4-thiadiazoles as multi-targeted pharmacological scaffolds have opened avenues for their use as anticonvulsants and antiproliferative agents. This approach allows for the exploration of molecular diversity, presenting a promising strategy for drug discovery (Sych et al., 2016).
Anticancer Properties
The pharmacophore hybridization approach has led to the development of drug-like molecules combining thiadiazole with other functional groups to exhibit anticancer properties. For example, a novel pyrazoline-bearing hybrid molecule demonstrated significant anticancer activity, suggesting the utility of such compounds in cancer treatment (Yushyn et al., 2022).
将来の方向性
特性
IUPAC Name |
2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c1-3-8-16-12(21)9-23-15-20-19-14(24-15)18-13(22)17-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,16,21)(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPPWAHCRLGLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2696510.png)
![N-benzylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2696511.png)
![ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate](/img/structure/B2696512.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2696517.png)



![1H-Pyrrolo[2,3-b]pyridine-3-ethanol](/img/structure/B2696524.png)
![2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B2696526.png)

![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2696528.png)